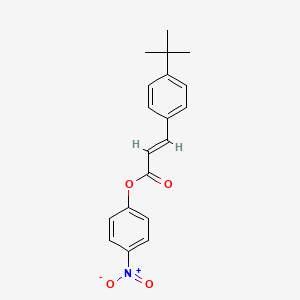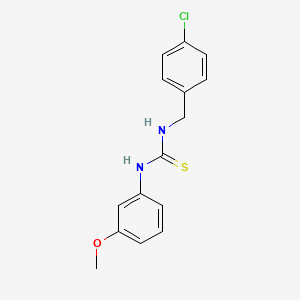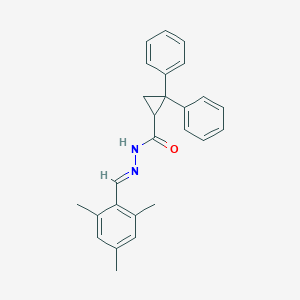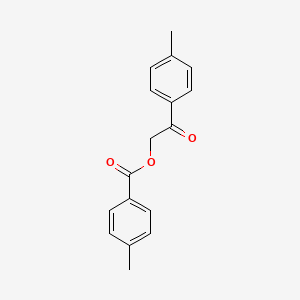
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of acrylate, which is widely used in various fields of chemistry. The chemical structure of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is shown below:
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is not fully understood. However, it is believed that the compound undergoes a photochemical reaction when exposed to light. This reaction results in the formation of a radical species, which can react with other molecules in the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate have not been extensively studied. However, it has been shown to have low toxicity levels in vitro studies. It is important to note that this compound should only be handled by trained professionals in a laboratory setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various materials, making it a valuable tool for researchers in different fields. However, one of the limitations of using this compound is its sensitivity to light. This can make it difficult to handle and store, requiring special precautions to be taken.
Direcciones Futuras
There are several future directions for research on 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate. One potential area of research is in the development of new materials with unique properties. This compound has already shown promising results in the synthesis of polymers, but further studies are needed to fully understand its potential. Another area of research is in the study of the photochemical properties of this compound. Understanding the mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate could lead to the development of new photoresponsive materials. Finally, more studies are needed to fully understand the toxicity and environmental impact of this compound. This will be important for ensuring safe handling and disposal of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in the future.
Métodos De Síntesis
The synthesis of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction of 4-nitrophenol and 4-tert-butylcinnamic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography to obtain pure 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate.
Aplicaciones Científicas De Investigación
4-nitrophenyl 3-(4-tert-butylphenyl)acrylate has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the development of new materials with unique properties. This compound has been used as a building block for the synthesis of polymers, which have shown promising properties such as high thermal stability and mechanical strength.
Propiedades
IUPAC Name |
(4-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(21)24-17-11-9-16(10-12-17)20(22)23/h4-13H,1-3H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUUAWCVNSMFMF-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)
![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)


